Cas no 2138517-40-3 ([1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine)
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine
- EN300-763191
- 2138517-40-3
-
- Inchi: 1S/C13H20N2O2S/c1-2-18(16,17)15-12(10-14)8-5-7-11-6-3-4-9-13(11)15/h3-4,6,9,12H,2,5,7-8,10,14H2,1H3
- InChI Key: LXTSQAKPKHOMGI-UHFFFAOYSA-N
- SMILES: S(CC)(N1C2C=CC=CC=2CCCC1CN)(=O)=O
Computed Properties
- Exact Mass: 268.12454906g/mol
- Monoisotopic Mass: 268.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 71.8Ų
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763191-0.05g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 0.05g |
$1296.0 | 2024-05-22 | |
| Enamine | EN300-763191-0.1g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 0.1g |
$1357.0 | 2024-05-22 | |
| Enamine | EN300-763191-0.25g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 0.25g |
$1420.0 | 2024-05-22 | |
| Enamine | EN300-763191-0.5g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 0.5g |
$1482.0 | 2024-05-22 | |
| Enamine | EN300-763191-1.0g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 1.0g |
$1543.0 | 2024-05-22 | |
| Enamine | EN300-763191-2.5g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 2.5g |
$3025.0 | 2024-05-22 | |
| Enamine | EN300-763191-5.0g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 5.0g |
$4475.0 | 2024-05-22 | |
| Enamine | EN300-763191-10.0g |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine |
2138517-40-3 | 95% | 10.0g |
$6635.0 | 2024-05-22 |
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine
Introduction to [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine (CAS No. 2138517-40-3)
[1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2138517-40-3, belongs to the benzazepine class of heterocyclic compounds, which are known for their broad spectrum of biological activities. The presence of an ethanesulfonyl group and a tetrahydro-1H-1-benzazepine core in its molecular structure imparts distinct pharmacological characteristics that make it a promising candidate for further research and development.
The benzazepine scaffold is a privileged structure in medicinal chemistry, often employed in the design of drugs targeting neurological and cardiovascular diseases. The specific modification of [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine with an ethanesulfonyl group enhances its potential as a pharmacophore. This group not only influences the compound's solubility and bioavailability but also contributes to its interaction with biological targets. The tetrahydro-1H-1-benzazepine ring provides a stable aromatic core that can be further functionalized to tailor its pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine with high precision. These studies suggest that the compound may exhibit potent activity against enzymes and receptors involved in inflammation and pain signaling. The ethanesulfonyl group is particularly noteworthy for its ability to modulate the electronic properties of the benzazepine core, thereby influencing its interactions with biological macromolecules.
In vitro studies have demonstrated that [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine possesses remarkable inhibitory effects on certain enzymes associated with neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders. Additionally, its structural similarity to known therapeutic agents suggests that it may have synergistic effects when combined with other drugs.
The synthesis of [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the complex benzazepine core. These synthetic strategies not only enhance efficiency but also minimize environmental impact.
Current research is focused on exploring the therapeutic potential of [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine in various disease models. Preclinical studies are underway to evaluate its efficacy and safety profile in animal models of inflammation and pain. Preliminary results indicate that the compound may offer significant therapeutic benefits without causing adverse effects commonly associated with existing treatments.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
The future prospects for [1-(ethanesulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl]methanamine are promising. Further investigation into its mechanism of action and potential applications in treating human diseases will be crucial steps toward translating this promising compound into clinical use. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets.
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